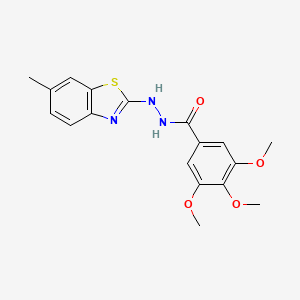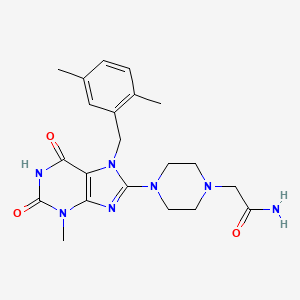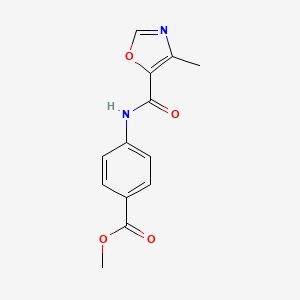![molecular formula C13H10F3NO B2589785 Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol CAS No. 89667-20-9](/img/structure/B2589785.png)
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol: is a chemical compound with the molecular formula C13H10F3NO . It is characterized by the presence of a pyridine ring and a trifluoromethyl-substituted phenyl group attached to a methanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Pyridin-3-yl[3-(trifluoromethyl)phenyl]ketone.
Reduction: this compound.
Substitution: Pyridin-3-yl[3-(trifluoromethyl)phenyl]amine.
Aplicaciones Científicas De Investigación
Chemistry: Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics .
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
- Pyridin-3-yl[3-(trifluoromethyl)phenyl]ketone
- Pyridin-3-yl[3-(trifluoromethyl)phenyl]amine
- 3-(Trifluoromethyl)benzyl alcohol
Uniqueness: Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol is unique due to the combination of its pyridine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8,12,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMOFSLPOYNDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
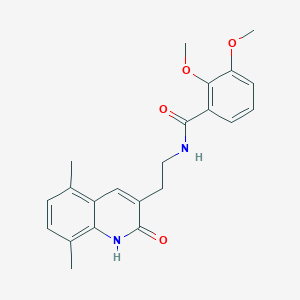
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)
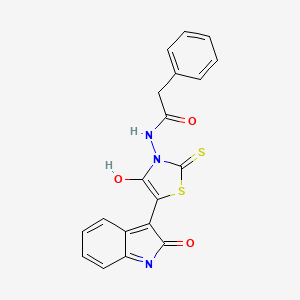
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
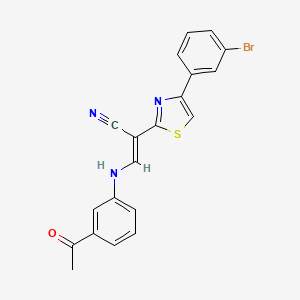
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)
![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2589716.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2589717.png)
